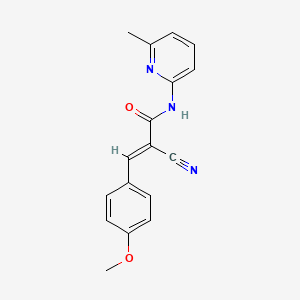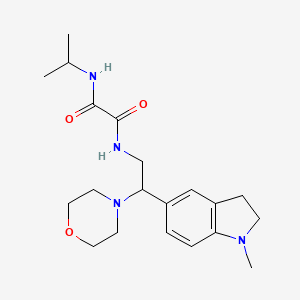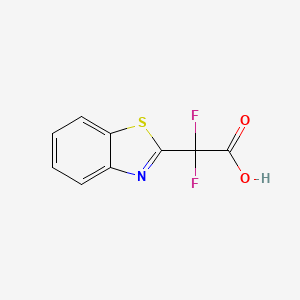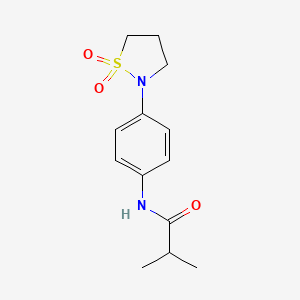![molecular formula C20H15BrN2O4 B2914268 2-(3-bromophenyl)-3-(2-methoxyethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione CAS No. 896818-96-5](/img/structure/B2914268.png)
2-(3-bromophenyl)-3-(2-methoxyethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-bromophenyl)-3-(2-methoxyethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione is a complex organic compound that belongs to the class of chromeno[2,3-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a bromophenyl group and a methoxyethyl side chain in its structure suggests that it may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-bromophenyl)-3-(2-methoxyethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Chromeno[2,3-d]pyrimidine Core: This step often involves the cyclization of appropriate starting materials such as 2-aminobenzophenone derivatives with suitable aldehydes or ketones under acidic or basic conditions.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a halogenation reaction, where a phenyl group is treated with bromine or a brominating agent in the presence of a catalyst.
Attachment of the Methoxyethyl Side Chain: This step may involve the alkylation of the intermediate compound with 2-methoxyethyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl side chain, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions may target the carbonyl groups in the chromeno[2,3-d]pyrimidine core, potentially converting them to alcohols.
Substitution: The bromophenyl group is susceptible to nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea under mild heating.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs due to its potential biological activities, such as anti-inflammatory, anticancer, and antimicrobial properties.
Biological Studies: The compound can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.
Chemical Biology: It can be employed as a probe to study cellular processes and pathways.
Industrial Applications: Potential use in the synthesis of advanced materials or as an intermediate in the production of other complex molecules.
Mechanism of Action
The exact mechanism of action of 2-(3-bromophenyl)-3-(2-methoxyethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione would depend on its specific biological target. Generally, compounds of this class may exert their effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological pathways.
Interacting with Receptors: Acting as agonists or antagonists to modulate receptor activity.
Disrupting Cellular Processes: Interfering with DNA replication, protein synthesis, or other cellular functions.
Comparison with Similar Compounds
Similar Compounds
2-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione: Lacks the bromine and methoxyethyl groups, which may result in different biological activities.
2-(4-chlorophenyl)-3-(2-methoxyethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione: Contains a chlorine atom instead of bromine, potentially altering its reactivity and biological properties.
2-(3-bromophenyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione: Lacks the methoxyethyl side chain, which may affect its solubility and interaction with biological targets.
Uniqueness
The presence of both the bromophenyl group and the methoxyethyl side chain in 2-(3-b
Properties
IUPAC Name |
2-(3-bromophenyl)-3-(2-methoxyethyl)chromeno[2,3-d]pyrimidine-4,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrN2O4/c1-26-10-9-23-18(12-5-4-6-13(21)11-12)22-19-16(20(23)25)17(24)14-7-2-3-8-15(14)27-19/h2-8,11H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEAFRLLSVQOSFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=NC2=C(C1=O)C(=O)C3=CC=CC=C3O2)C4=CC(=CC=C4)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-{5-[4-(benzyloxy)phenyl]-1-methyl-1H-pyrazol-4-yl}pyridine](/img/structure/B2914186.png)
![N-[2-(3-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N'-[(oxolan-2-yl)methyl]ethanediamide](/img/structure/B2914187.png)
![ETHYL 2-(2-{5,7-DIMETHYL-3-OXO-2H,3H-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-2-YL}ACETAMIDO)BENZOATE](/img/structure/B2914188.png)
![2-((difluoromethyl)sulfonyl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2914189.png)
amino}-1,3-thiazole-4-carboxylic acid](/img/structure/B2914190.png)
![3-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}pyrrolidin-2-one](/img/structure/B2914191.png)


![5-[(3-aminopyridin-2-yl)amino]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2914197.png)
![3,3,3-trifluoro-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]propane-1-sulfonamide](/img/structure/B2914199.png)

![1-sec-butyl-3-[(2,2-difluoroethoxy)methyl]-1H-pyrazole-4-sulfonyl chloride](/img/structure/B2914201.png)
![(1R,5R)-1-(Difluoromethyl)-3-azabicyclo[3.1.0]hexane;hydrochloride](/img/structure/B2914205.png)

